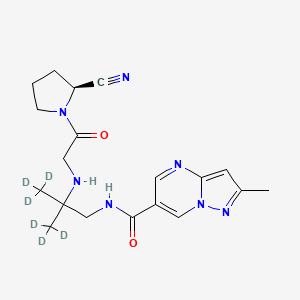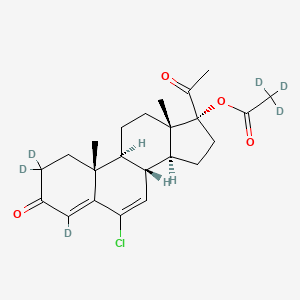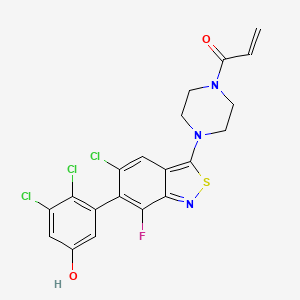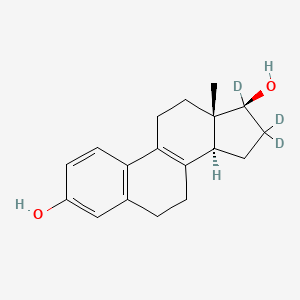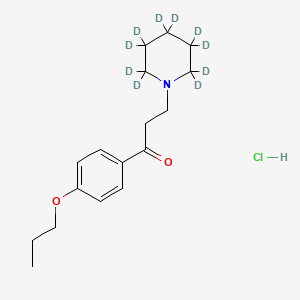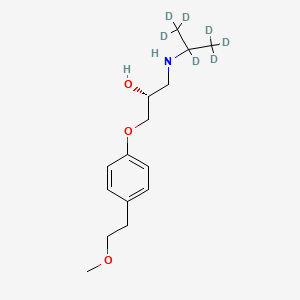
(R)-Metoprolol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Metoprolol-d7 is a deuterated form of ®-Metoprolol, a selective beta-1 adrenergic receptor blocker. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of beta-blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Metoprolol-d7 involves the incorporation of deuterium atoms into the ®-Metoprolol molecule. One common method is the catalytic hydrogenation of the corresponding precursor in the presence of deuterium gas. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of ®-Metoprolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Large-scale hydrogenation reactors: To accommodate higher volumes of reactants and deuterium gas.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-Metoprolol-d7 is widely used in scientific research for various applications:
Chemistry: Studying the reaction mechanisms and kinetics of beta-blockers.
Biology: Investigating the metabolic pathways and enzyme interactions.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of beta-blockers in the human body.
Industry: Developing new formulations and delivery methods for beta-blockers.
Mechanism of Action
®-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:
Decreased heart rate: By inhibiting the action of adrenaline and noradrenaline.
Reduced cardiac output: By decreasing the force of contraction.
Lowered blood pressure: By reducing the workload on the heart.
The molecular targets involved include beta-1 adrenergic receptors, which are part of the G-protein coupled receptor family. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling.
Comparison with Similar Compounds
®-Metoprolol-d7 is unique due to the presence of deuterium atoms, which enhance its metabolic stability. Similar compounds include:
®-Metoprolol: The non-deuterated form with similar pharmacological effects but different metabolic properties.
Atenolol: Another selective beta-1 blocker with different pharmacokinetic properties.
Bisoprolol: A selective beta-1 blocker with a longer half-life.
The uniqueness of ®-Metoprolol-d7 lies in its enhanced stability and altered pharmacokinetics, making it a valuable tool in research.
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
274.41 g/mol |
IUPAC Name |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
InChI Key |
IUBSYMUCCVWXPE-ZOUKVZROSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)


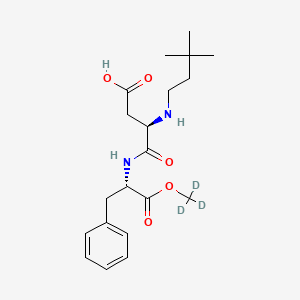
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
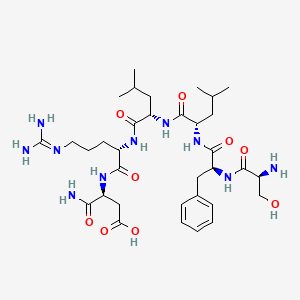
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
